molecular formula C10H12BrN3 B2997656 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine CAS No. 1379349-89-9

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2997656
CAS No.: 1379349-89-9
M. Wt: 254.131
InChI Key: SWFLHLIIZHJTPB-UHFFFAOYSA-N
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Description

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and a tert-butyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a brominated pyrazolo[1,5-a]pyrimidine derivative as a starting material, which undergoes coupling with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and can be facilitated by microwave irradiation to improve yields and reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield various arylated pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Properties

IUPAC Name

6-bromo-3-tert-butylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)8-5-13-14-6-7(11)4-12-9(8)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFLHLIIZHJTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2N=CC(=CN2N=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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